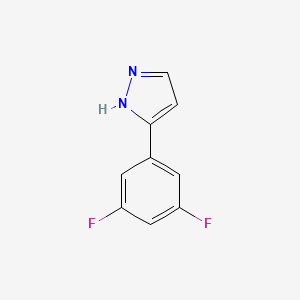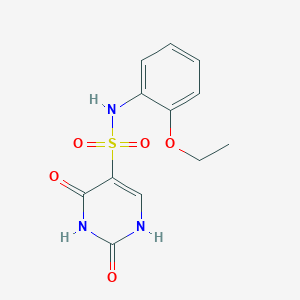
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry, particularly as antibiotics due to their antimicrobial properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, electrochemical synthesis has been employed to create sulfonamide derivatives by anodic oxidation of precursors such as 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, leading to mono- and disulfone derivatives . Additionally, sulfonamide Schiff bases can be formed by reacting N-tosyl-ethylenediamine with salicylaldehyde, which can further be used to construct novel complexes . Another approach involves the condensation of starting materials like 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate to synthesize sulfonamide derivatives for use as precursors in radiolabeling for positron emission tomography (PET) tracers .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex and is often characterized by X-ray single-crystal diffraction, FT-IR, UV–Vis, and other spectroscopic methods. For example, the Schiff base ligand N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide has been used to prepare novel complexes with different metals, leading to various supramolecular architectures influenced by hydrogen bonds and π-π stacking interactions . The molecular structure can significantly impact the physical and chemical properties of the compound, as well as its biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a range of chemical reactions. The electrogenerated quinone diimine, for instance, can undergo Michael-type addition reactions with arylsulfinic acids to yield sulfonamide derivatives . Schiff bases derived from sulfonamides can form complexes with metals, which can be analyzed for their reactivity and potential applications . The reactivity of sulfonamide derivatives can also be tailored by modifying their substituents, which can alter their chemical properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques such as X-ray powder diffraction (XRPD), FT-IR, UV–Vis, thermogravimetric analysis (TGA), and photoluminescence measurements . The solubility, stability, and reactivity of these compounds can vary widely, affecting their suitability for different applications, particularly in the pharmaceutical industry. The presence of different substituents and functional groups can lead to a diverse range of activities, as seen in the antibacterial evaluation of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives .
Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, are significant for their bacteriostatic properties and have been utilized in the therapy of bacterial infections caused by various microorganisms. These compounds, also known as sulfa drugs, were a primary source of antibacterial therapy before the advent of penicillin. Their therapeutic applications extend beyond antibacterial uses; they have found roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors (amprenavir), anticancer agents, and in treatments for Alzheimer’s disease. This diverse range of applications underscores the importance of sulfonamides in medicinal chemistry and drug development (Gulcin & Taslimi, 2018).
Antitumor Properties
Research has emphasized the antitumor potential of sulfonamide compounds. The development of bioactive substances containing the sulfonamide subunit has been consistent, given their antibacterial, antifungal, antiparasitic, antioxidant, and particularly antitumor properties. The structural diversity achieved through chemical modifications of classical antibacterial aminobenzenesulfonamides has allowed these derivatives to exhibit a broad spectrum of medicinal applications. This ongoing research activity is vital for the rational design of new drug molecules aiming at a wide range of diseases, including cancer, showcasing the sulfonamide group's significant role in planning and synthesizing future drugs (Azevedo-Barbosa et al., 2020).
Environmental and Health Implications
The presence of sulfonamides in the environment, due to widespread use in healthcare and veterinary medicine, poses potential risks to human health. Studies indicate that even small amounts of sulfonamides, derived mainly from agricultural activities, can induce changes in microbial populations that may be hazardous to human health. This environmental persistence calls for improved management and treatment technologies to mitigate the ecological risks associated with these compounds, reflecting the need for ongoing research into their environmental fate and impact (Baran et al., 2011).
Advancements in Sulfonamide Research
Recent advances in sulfonamide-based medicinal chemistry highlight the development of sulfonamide derivatives with broad bioactive spectra. These efforts have led to the identification of sulfonamide compounds with antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic, and diuretic properties. The continued activity in this research area demonstrates the significant potential for sulfonamide compounds in various therapeutic applications, including the development of metal supermolecular complexes as medicinal agents (He Shichao et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-9-6-4-3-5-8(9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMGWZIAYEKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

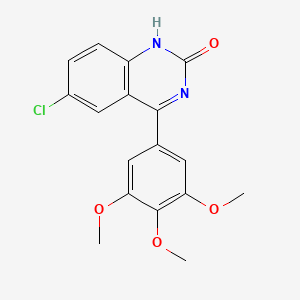
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2532707.png)
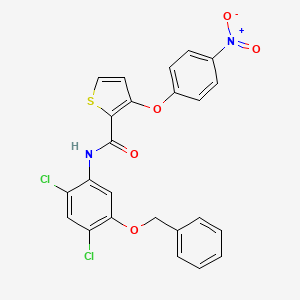
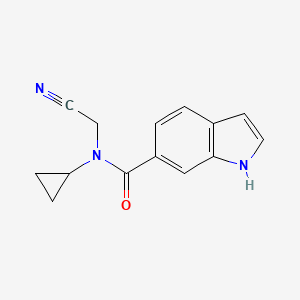

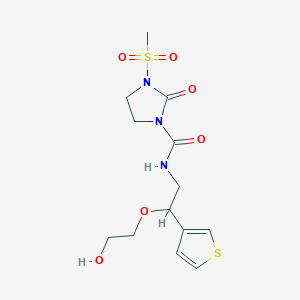
![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

